(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, more commonly known as R-AMBA-HCl, is a synthetic organic compound with a unique chemical structure. R-AMBA-HCl has been studied extensively for its potential applications in scientific research, and its biochemical and physiological effects.
Scientific Research Applications
Fluorescence Derivatisation
3-(Naphthalen-1-ylamino)propanoic acid, related to (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, has been utilized as a fluorescent derivatising reagent. It's coupled with amino groups of various amino acids to yield strongly fluorescent amino acid derivatives, beneficial in biological assays due to their high quantum yields and strong fluorescence in ethanol and water at physiological pH (Frade et al., 2007).
Crystal Engineering
The compound has been part of studies exploring gamma amino acids like Baclofen in crystal engineering. The interaction of Baclofen with various acids, including 1-hydroxy-2-naphthoic acid, has been analyzed to understand the conformation, protonation properties, and specific intermolecular interactions in the resulting crystal structures (Báthori & Kilinkissa, 2015).
Fluorescent d-Amino Acids Synthesis
Aromatic d-amino acids including (R)-2-amino-4-(4′-N, N-dimethylamino-1,8-naphthalimido)butanoic acid have been synthesized and their fluorescence properties studied. These amino acids, structurally similar to (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, were prepared for incorporation into peptide sequences, highlighting their potential in bio-imaging studies (Maity et al., 2015).
Organosoluble Aromatic Polyamines
Research involving a naphthylamine-derived aromatic dicarboxylic acid relates to the synthesis of organosoluble aromatic poly(amine−1,3,4-oxadiazole)s. These compounds exhibit high glass-transition temperatures and are soluble in common organic solvents, making them potential materials for blue-light-emitting applications (Liou et al., 2006).
Enantioselective Fluorescence Sensing
Compounds related to (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride have been used in enantioselective fluorescence sensing. For instance, 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide has been synthesized and used for enantioselective sensing of chiral amino alcohols, showcasing the compound's potential in analytical chemistry (Liu et al., 2008).
properties
IUPAC Name |
(3R)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSJJEOZKOCDCT-BTQNPOSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647466 |
Source
|
Record name | (3R)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride | |
CAS RN |
331847-02-0, 269398-90-5 |
Source
|
Record name | 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331847-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.